



synthesis of 2-Ethoxy-4,6-dihydroxypyrimidine from O-ethylisourea

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Compound of Interest

Compound Name: 2-Ethoxy-4,6-dihydroxypyrimidine

Cat. No.: B1589393

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Application Notes: Synthesis of 2-Ethoxy-4,6-dihydroxypyrimidine

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Ethoxy-4,6-dihydroxypyrimidine is a critical intermediate in the synthesis of a variety of agrochemicals and pharmaceuticals.[1][2] Its pyrimidine core is a scaffold of significant interest in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives. [3][4] This document provides a detailed protocol for the synthesis of **2-Ethoxy-4,6-dihydroxypyrimidine** via the condensation of an O-ethylisourea salt with a dialkyl malonate. The described method is efficient, scalable, and yields a high-purity product.[1][5]

Key Applications

The primary utility of **2-Ethoxy-4,6-dihydroxypyrimidine** lies in its role as a precursor for more complex molecules. The hydroxyl groups at the 4 and 6 positions are readily converted to other functionalities, making it a versatile building block.

Agrochemicals: It is a key starting material for various herbicides.[5] For instance, it can be
halogenated to produce 2-Ethoxy-4,6-dichloropyrimidine or 2-Ethoxy-4,6-difluoropyrimidine,
which are crucial intermediates in the manufacturing of potent herbicidal compounds.[5][6][7]



Pharmaceuticals: The pyrimidine structure is fundamental to many therapeutic agents, including antiviral and anticancer drugs.[4][8] 2-Ethoxy-4,6-dihydroxypyrimidine serves as an essential intermediate for synthesizing triazolopyrimidine sulfonamide-type drugs, such as the herbicide Diclosulam. The broader class of pyrimidine derivatives has been explored for various medicinal properties, including anti-inflammatory and enzyme-inhibitory activities.[3]

Synthesis Workflow

The synthesis proceeds via a base-catalyzed condensation reaction to form the pyrimidine ring, followed by acidification to yield the final neutral product.



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Caption: Workflow for the synthesis of **2-Ethoxy-4,6-dihydroxypyrimidine**.

Experimental Protocol

This protocol details the synthesis of the monosodium salt of **2-Ethoxy-4,6-dihydroxypyrimidine** and its subsequent conversion to the neutral form.[9]

Materials and Reagents:

- O-ethylisourea hydrochloride (or sulfate)
- Dimethyl malonate or Diethyl malonate[5][9]
- Sodium methoxide (solid or solution in methanol)
- Methanol
- Acetic acid (or other suitable mineral acid)
- Deionized water



Procedure:

- Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, charge a solution of sodium methoxide in methanol.
- Cooling: Cool the sodium methoxide solution to a temperature between 0°C and 10°C using an ice bath.[9]
- Addition of Reactants:
 - In a separate container, prepare a solution or slurry of O-ethylisourea salt (e.g., hydrochloride) and dimethyl malonate in methanol.
 - Slowly add this mixture to the cooled sodium methoxide solution via the addition funnel,
 ensuring the reaction temperature is maintained below 30°C.[9][10]
- Reaction: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 20°C) for several hours (typically 2-6 hours) to ensure the condensation reaction goes to completion.[5] The formation of the sodium salt of 2-ethoxy-4,6-dihydroxypyrimidine may be observed as a precipitate.
- Protonation (Acidification):
 - Once the reaction is complete, the resulting slurry or solution containing the pyrimidine salt is prepared for acidification. The salt can be isolated first or acidified in situ.
 - Dissolve or suspend the pyrimidine salt in water.[1]
 - Slowly add an acid, such as acetic acid, to adjust the pH to a range of 2.0 to 5.5, with an optimal pH around 4.0.[1][10]
- Isolation and Purification:
 - Upon acidification, the neutral 2-Ethoxy-4,6-dihydroxypyrimidine will crystallize and precipitate out of the solution.[1][10]
 - Isolate the solid product by filtration.



- Wash the collected solid with cold deionized water to remove any residual salts.[1]
- Dry the final product under a vacuum to yield purified 2-Ethoxy-4,6dihydroxypyrimidine.

Data Presentation

Table 1: Reaction Parameters and Product Characteristics This table summarizes typical reaction conditions and expected outcomes based on related synthesis routes.

Parameter	Value	Reference
Reactants	O-ethylisourea salt, Diethyl malonate	[5]
Base	Sodium Methoxide	[5][9]
Solvent	Methanol	[5][9]
Reaction Temperature	0°C to 30°C	[9][10]
Reaction Time	~6 hours	[5]
Typical Yield	~88.7%	[5]
Purity (HPLC)	>99%	[5]

Table 2: Physicochemical Properties of 2-Ethoxy-4,6-dihydroxypyrimidine

Property	Value	Reference
CAS Number	61636-08-6	[2][11]
Molecular Formula	C ₆ H ₈ N ₂ O ₃	[2]
Molecular Weight	156.14 g/mol	[2][11]
Appearance	Crystalline solid	[1]
Melting Point	>318°C	[11]
рКа	4.61 ± 0.10 (Predicted)	[11]



Safety Precautions

- Handle all chemicals in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Sodium methoxide is highly corrosive and reacts violently with water. Handle with extreme
 care.
- Refer to the Safety Data Sheets (SDS) for all reagents before commencing the experiment.

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